molecular formula C8H6F3N3O2 B14791163 3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one

3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B14791163
M. Wt: 233.15 g/mol
InChI Key: CQLZKVPSZCGDCX-UHFFFAOYSA-N
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Description

®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,5-difluorobenzaldehyde and urea.

    Oxazolidinone Formation: The oxazolidinone ring is formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazolidinone ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the oxazolidinone ring.

    Substitution: The fluorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various pyrimidine analogs.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with enzymes or receptors, particularly those involved in bacterial cell wall synthesis.

Medicine

Medicinally, oxazolidinones are known for their antibacterial properties, and this compound may be investigated for its potential as an antibiotic.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one likely involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is unique due to the presence of multiple fluorine atoms, which can enhance its biological activity and stability compared to other oxazolidinones.

Properties

Molecular Formula

C8H6F3N3O2

Molecular Weight

233.15 g/mol

IUPAC Name

3-(2,5-difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H6F3N3O2/c9-1-4-3-16-8(15)14(4)6-5(10)2-12-7(11)13-6/h2,4H,1,3H2

InChI Key

CQLZKVPSZCGDCX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C2=NC(=NC=C2F)F)CF

Origin of Product

United States

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